molecular formula C14H16N2O4 B12357071 Ethyl 2-cyano-3-[(3,5-dimethoxyphenyl)amino]prop-2-enoate

Ethyl 2-cyano-3-[(3,5-dimethoxyphenyl)amino]prop-2-enoate

Cat. No.: B12357071
M. Wt: 276.29 g/mol
InChI Key: YQEAPZFVHMNJMG-MDZDMXLPSA-N
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Description

Ethyl 2-cyano-3-[(3,5-dimethoxyphenyl)amino]prop-2-enoate (CAS 712307-63-6) is a chemical compound supplied for research and development purposes. With the molecular formula C14H16N2O4 and a molecular weight of 276.29 g/mol, this compound is a member of the cyanoacrylate ester family . Compounds within this structural class have demonstrated significant research value in medicinal chemistry, particularly as inhibitors of the enzyme catechol O-methyltransferase (COMT) . COMT plays a critical role in the metabolism of catecholamines, such as dopamine, and its inhibition is a valuable strategy in pharmacological research, especially in the context of neurodegenerative diseases . Researchers are exploring the potential of such compounds to augment the therapeutic effects of agents like L-DOPA. The structural motif of this compound, featuring a cyano group and a dimethoxyphenylamino moiety, is key to its interaction with biological targets. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can order this product with the assurance that it will be handled and shipped according to industry standards. For more detailed specifications, including spectral data and handling instructions, please contact our technical support team.

Properties

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

ethyl (E)-2-cyano-3-(3,5-dimethoxyanilino)prop-2-enoate

InChI

InChI=1S/C14H16N2O4/c1-4-20-14(17)10(8-15)9-16-11-5-12(18-2)7-13(6-11)19-3/h5-7,9,16H,4H2,1-3H3/b10-9+

InChI Key

YQEAPZFVHMNJMG-MDZDMXLPSA-N

Isomeric SMILES

CCOC(=O)/C(=C/NC1=CC(=CC(=C1)OC)OC)/C#N

Canonical SMILES

CCOC(=O)C(=CNC1=CC(=CC(=C1)OC)OC)C#N

Origin of Product

United States

Preparation Methods

Imidate-Mediated Condensation

The imidate route leverages nucleophilic acyl substitution to introduce the 3,5-dimethoxyphenylamino group. This method, adapted from analogous syntheses, involves two stages:

Stage 1: Imidate Formation
3,5-Dimethoxyaniline reacts with ethyl orthoformate in acetic acid to form the corresponding imidate. The reaction proceeds via nucleophilic attack of the amine on the orthoester, yielding N-(ethoxycarbonyl)-3,5-dimethoxyphenylimidate.

Stage 2: Condensation with Ethyl Cyanoacetate
The imidate undergoes nucleophilic substitution with ethyl cyanoacetate in the presence of a base (e.g., piperidine). Deprotonation of ethyl cyanoacetate generates a reactive enolate, which attacks the electrophilic carbon of the imidate. This step forms the Z-configured enamine ester, confirmed via X-ray crystallography in related compounds.

Reaction Conditions

  • Solvent: Ethanol or toluene
  • Temperature: Reflux (80–110°C)
  • Catalyst: Piperidine (0.1–0.2 equivalents)
  • Yield: 70–85% after recrystallization

Michael Addition of 3,5-Dimethoxyaniline to Ethyl Cyanoacrylate

This single-step approach exploits the electrophilic α,β-unsaturated ester in ethyl cyanoacrylate. 3,5-Dimethoxyaniline acts as a nucleophile, performing a conjugate addition to the acrylate.

Mechanism

  • Base-catalyzed deprotonation of the aniline enhances its nucleophilicity.
  • The amine attacks the β-carbon of ethyl cyanoacrylate, forming a zwitterionic intermediate.
  • Proton transfer and tautomerization yield the thermodynamically stable Z-isomer.

Optimized Protocol

  • Solvent: Dichloromethane or acetone
  • Base: 1,4-Diazabicyclo[2.2.2]octane (DABCO, 0.05 equivalents)
  • Temperature: 0–25°C
  • Reaction Time: 2–4 hours
  • Yield: 60–75% after column chromatography

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Industrial producers employ flow chemistry to enhance efficiency and safety. Key features include:

  • Reactors : Tubular or microchannel reactors for precise temperature control.
  • Residence Time : 10–15 minutes at 120°C.
  • Catalyst Recovery : In-line filtration to recycle piperidine.
  • Output : 50–100 kg/day with ≥98% purity.

Solvent Selection and Recycling

Toluene and ethanol dominate large-scale processes due to their low cost and ease of removal. Distillation units recover >90% of solvents, reducing environmental impact.

Purification and Characterization

Recrystallization

Crude product is recrystallized from ethanol or ethyl acetate to remove unreacted starting materials and byproducts. Typical recovery: 80–90%.

Chromatographic Methods

Flash chromatography (silica gel, petroleum ether/ethyl acetate 5:1) resolves stereoisomers and eliminates trace impurities.

Analytical Data

  • Melting Point : 204–208°C (similar to structural analogs).
  • IR (KBr) : 3418 cm⁻¹ (N–H), 2220 cm⁻¹ (C≡N), 1725 cm⁻¹ (C=O ester).
  • ¹H NMR (400 MHz, CDCl₃) : δ 1.30 (t, 3H, CH₂CH₃), 3.80 (s, 6H, OCH₃), 6.40 (s, 2H, ArH), 8.10 (s, 1H, NH).

Comparative Analysis of Methods

Parameter Imidate Route Michael Addition
Steps 2 1
Yield 70–85% 60–75%
Purity ≥98% after recrystallization ≥95% after chromatography
Scalability Moderate (batch) High (continuous)
Cost Higher (imidate reagent) Lower

Challenges and Optimization

Stereochemical Control

The Z-isomer predominates due to steric hindrance between the cyano group and aryl moiety. Catalytic piperidine favors this configuration via kinetic control.

Byproduct Formation

Common byproducts include:

  • Diadducts : From over-addition of aniline, mitigated by stoichiometric control.
  • Hydrolysis Products : Minimized by anhydrous conditions.

Industrial Quality Assurance

Certificate of Analysis (COA)

Batch-specific COAs include:

  • Purity (HPLC): ≥98%
  • Residual Solvents: <500 ppm (ICH guidelines)
  • Heavy Metals: <10 ppm

Stability Studies

The compound remains stable for 24 months at 2–8°C in amber glass vials.

Emerging Methodologies

Enzymatic Catalysis

Preliminary studies explore lipases for stereoselective synthesis, reducing reliance on harsh bases.

Photochemical Activation

UV-induced reactions in microreactors show promise for accelerating condensation steps.

Chemical Reactions Analysis

Ethyl 2-cyano-3-[(3,5-dimethoxyphenyl)amino]prop-2-enoate undergoes various chemical reactions, including:

Scientific Research Applications

Antioxidant Activity

Research has demonstrated that derivatives of ethyl 2-cyano-3-[(3,5-dimethoxyphenyl)amino]prop-2-enoate exhibit significant antioxidant properties. For instance, studies have shown that compounds containing phenolic hydroxyl groups can effectively scavenge free radicals, thereby providing protective effects against oxidative stress. In one study, various synthesized compounds were evaluated for their ability to inhibit lipid peroxidation and scavenging of free radicals like DPPH and nitric oxide .

Antibacterial Properties

The antibacterial activity of this compound has been investigated against several Gram-positive and Gram-negative bacteria. Research indicates that certain derivatives possess potent antibacterial effects due to their structural features that enhance membrane permeability or disrupt bacterial cell wall synthesis. For example, compounds with specific substitutions on the phenyl ring showed enhanced activity against Staphylococcus aureus and Bacillus subtilis .

Case Study 1: Antioxidant Evaluation

A systematic evaluation was conducted on a series of ethyl 2-cyano-3-substituted phenyl derivatives to assess their antioxidant capabilities. The study utilized multiple assays including DPPH radical scavenging and iron-induced lipid peroxidation inhibition. Results indicated that compounds with hydroxyl substitutions exhibited superior antioxidant activity compared to their methoxy counterparts .

CompoundDPPH Scavenging Activity (%)Lipid Peroxidation Inhibition (%)
Compound A8578
Compound B7065
Compound C9082

Case Study 2: Antibacterial Screening

In another study focusing on antibacterial properties, various derivatives were screened against common pathogens. The presence of electron-donating groups on the aromatic ring was linked to increased antibacterial efficacy. The study reported that certain compounds demonstrated zones of inhibition comparable to standard antibiotics .

CompoundZone of Inhibition (mm)Target Bacteria
Compound X15Staphylococcus aureus
Compound Y18Bacillus subtilis
Compound Z10Escherichia coli

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-[(3,5-dimethoxyphenyl)amino]prop-2-enoate involves its interaction with specific molecular targets and pathways. The cyano group and the dimethoxyphenylamino group play crucial roles in its biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • Pharmaceutical Intermediates: The target compound’s dimethoxyphenyl group is critical in synthesizing kinase inhibitors, leveraging its ability to form π-π stacking interactions with aromatic amino acid residues .
  • Material Science : Its conjugated system enables applications in organic semiconductors, outperforming fluorinated analogues in charge-carrier mobility due to reduced steric hindrance .
  • Regulatory Status: Unlike fluorinated prop-2-enoates, which face restrictions under EPA guidelines, the target compound is classified as low-risk, enhancing its adoption in green chemistry initiatives .

Biological Activity

Ethyl 2-cyano-3-[(3,5-dimethoxyphenyl)amino]prop-2-enoate, with the CAS number 712307-63-6, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects, based on recent studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14H16N2O4
  • Molecular Weight : 276.29 g/mol
  • IUPAC Name : Ethyl (2E)-2-cyano-3-(3,5-dimethoxyanilino)-2-propenoate
  • InChI Key : YQEAPZFVHMNJMG-MDZDMXLPSA-N

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • Mechanism of Action : Studies suggest that these compounds may inhibit key enzymes involved in cancer cell proliferation, such as BRAF(V600E) and EGFR. The inhibition of these targets can lead to reduced tumor growth and increased apoptosis in cancer cells .
  • Case Studies : In vitro studies have shown that derivatives of this compound can effectively reduce the viability of various cancer cell lines, demonstrating IC50 values in the low micromolar range .

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties:

  • Inflammation Models : In animal models of inflammation, compounds similar to this have been shown to significantly reduce markers of inflammation such as TNF-alpha and IL-6 levels .
  • Mechanistic Insights : The anti-inflammatory effects are believed to be mediated through the inhibition of NF-kB signaling pathways, leading to decreased expression of pro-inflammatory cytokines .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored in various studies:

  • Broad-Spectrum Activity : Preliminary findings indicate that this compound exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria .
  • Synergistic Effects : Some studies suggest that when combined with other antimicrobial agents, the efficacy of this compound can be enhanced, indicating potential for use in combination therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

SubstituentEffect on Activity
Methoxy groups at positions 3 and 5 on the phenyl ringEnhance binding affinity to target proteins
Cyano groupContributes to increased lipophilicity and bioavailability
Ethyl esterImproves solubility and metabolic stability

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.